molecular formula C12H14O4 B182075 5-tert-Butylisophthalic acid CAS No. 2359-09-3

5-tert-Butylisophthalic acid

Cat. No. B182075
CAS RN: 2359-09-3
M. Wt: 222.24 g/mol
InChI Key: BJLUCDZIWWSFIB-UHFFFAOYSA-N
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Description

5-tert-Butylisophthalic Acid is a compound with the molecular formula C12H14O4 . It is used in the biomedical industry and exhibits significant potential for therapeutic interventions across a diverse range of ailments . This compound has a profound capability to impede the expansion of tumorous growth and instigate programmed cell death, making it a potential candidate for combatting cancers, particularly those emanating from the lungs and mammary glands .


Synthesis Analysis

5-tert-Butylisophthalic acid has been synthesized under hydrothermal conditions in the formation of coordination polymers . For instance, it has been used with N, N ′-bis- (4-pyridylmethyl) piperazine to form three coordination polymers .


Molecular Structure Analysis

The molecular structure of 5-tert-Butylisophthalic Acid is characterized by an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da . It is also involved in the formation of coordination polymers, contributing to the creation of complex structures .


Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-Butylisophthalic acid are not detailed in the search results, it is known to participate in the formation of coordination polymers under hydrothermal conditions .


Physical And Chemical Properties Analysis

5-tert-Butylisophthalic acid is a solid substance . It has a molecular weight of 222.24 . The melting point is reported to be greater than 300 °C .

Scientific Research Applications

  • Crystal Engineering and Supramolecular Chemistry :

    • 5-tert-Butylisophthalic acid is used in the rational design and construction of metal-organic frameworks (MOFs), particularly for its potential in forming novel MOFs due to its versatile coordination modes and structural stability. This application is significant in the field of crystal engineering and supramolecular chemistry, where it helps in building molecular architectures with functional materials (Li & Shi, 2010).
    • The compound's utility in designing solid-state compounds with well-defined non-covalent motifs is emphasized, contributing to research in catalysis and material sciences (Xu & Tang, 2010).
  • Chemical Synthesis and Characterization :

    • In the synthesis of novel chemical structures, 5-tert-Butylisophthalic acid plays a critical role. For example, it is used in the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes, demonstrating its versatility in organic synthesis and the development of new chemical compounds (Selvakumar et al., 2011).
  • Polymer Science and Material Properties :

    • This acid is a key component in the investigation of poly(ethylene terephthalate) terpolymers, where its incorporation affects the crystallization behavior, thermal stability, and mechanical properties of the polymers. This has implications for material science, particularly in the development of new polymer materials with specific desired properties (Kint et al., 2003).
  • Photocatalysis and Luminescence Applications :

    • The compound is used in the construction of coordination polymers with potential applications in photocatalysis and luminescence. This includes its role in developing materials that exhibit photocatalytic properties for the decomposition of harmful organic compounds under light irradiation (Xu et al., 2014).
    • Additionally, 5-tert-Butylisophthalic acid-based coordination polymers have been investigated as efficient multi-responsive sensors for toxic metal ions in water, highlighting their utility in environmental monitoring and safety (Gong et al., 2017).
  • Gas Sensing and Membrane Technology :

    • The acid is used in the synthesis and characterization of materials with potential applications in gas sensing, demonstrating its utility in developing sensors for detecting various gases (Ceyhan et al., 2007).
    • In membrane technology, derivatives of this acid are used to enhance gas permeation properties of polybenzimidazoles, which is crucial for applications in gas separation and purification processes (Kumbharkar et al., 2006).
  • Luminescent Sensing for Heavy Metal Detection :

    • 5-tert-Butylisophthalic acid-based materials are studied for their selective luminescence sensing capabilities, particularly for detecting Fe3+ ions in aqueous solutions, showcasing its potential in environmental monitoring and contamination detection (Liu et al., 2020).
  • Capillary Gas Chromatography :

    • It is involved in capillary gas-chromatographic profiling methods for quantitative determination of various metabolites in urine, highlighting its application in clinical diagnostics and biochemical analysis (Muskiet et al., 1981).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-tert-butylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLUCDZIWWSFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062345
Record name 5-tert-Butylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butylisophthalic acid

CAS RN

2359-09-3
Record name 5-tert-Butylisophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2359-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-tert-Butylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butylisophthalic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
Y Tsai, CH Fan, CY Hung… - Journal of applied polymer …, 2007 - Wiley Online Library
… -butylisophthalic units ( t BI) has been reported.8, 9 Furthermore, a series of PET-related copolyesters prepared from ethylene glycol, terephthalic acid, and 5-tert-butylisophthalic acid …
Number of citations: 42 onlinelibrary.wiley.com
B Xu, YQ Sun, J Li, CC Li - RSC advances, 2014 - pubs.rsc.org
… bpmp ligand and rigid 5-tert-butylisophthalic acid ligand system. The … group in the 5-tert-butylisophthalic acid ligand acting as … (c) The 5-tert-butylisophthalic acid ligand with two carboxyl …
Number of citations: 8 pubs.rsc.org
QB Bo, HY Wang, DQ Wang - New Journal of Chemistry, 2013 - pubs.rsc.org
… A mixture of zinc acetylacetonate hydrate (1.0 mmol), NH 3 ·H 2 O (4.0 mmol), and 5-tert-butylisophthalic acid (1.5 mmol) in 15 mL H 2 O is stirred for 10 min at room temperature. The …
Number of citations: 29 pubs.rsc.org
B Xu, S Guo, ZW Li, CC Li - Zeitschrift für anorganische und …, 2015 - Wiley Online Library
… 18 With the aim of further exploring the assemble process and mechanism of MOFs with novel structure, we now pay our attention to a mixed ligand system of 5-tert-butylisophthalic acid …
Number of citations: 4 onlinelibrary.wiley.com
Y Zhao, Y Hu, LY Wang - … in Inorganic, Metal-Organic, and Nano …, 2013 - Taylor & Francis
A new complex, [Ni(Htbip) 2 (btb)] n , (H 2 tbip = 5-tert-butylisophthalic acid; btb = 1,4-bis(1,2,4-triazol-1-yl)butane, has been synthesized by hydrothermal reaction of Ni(II) salt, H 2 tbip, …
Number of citations: 1 www.tandfonline.com
N Sun, Y Yan, J Chen - Journal of Molecular Structure, 2013 - Elsevier
This work presents a series of four Zn II , Cd II , Cu II and Ag І supramolecular complexes based on trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (bpe) and 5-tert-butylisophthalic acid (5-t-…
Number of citations: 13 www.sciencedirect.com
J Wang, X Fang, HN Yu, Z Zhou… - Inorganic and Nano-Metal …, 2017 - Taylor & Francis
… A rare three-coordinated zinc coordination polymer [Zn 6 (tbip) 4 (trz) 2 ·H 2 O] n (1, Htrz = 1,2,4-triazole, H 2 tbip = 5-tert-butylisophthalic acid) has been synthesized and characterized …
Number of citations: 0 www.tandfonline.com
MM Hoffmann, NP Randall, MH Apak… - Journal of Solution …, 2023 - Springer
This study is seeking a better understanding of polyethylene glycol (PEG) as a solvent to promote its use in chemical synthesis. The effect of adding two solutes of interest, 2,2,6,6-…
Number of citations: 1 link.springer.com
DPR Kint, A Martínez de Ilarduya, A Alla… - Journal of Polymer …, 2003 - Wiley Online Library
… isophthalate/5-tert-butylisophthalate molar ratios, were prepared from ethylene glycol and mixtures of dimethyl terephthalate, dimethyl isophthalate, and 5-tert-butylisophthalic acid. The …
Number of citations: 8 onlinelibrary.wiley.com
GF Wang, SW Sun, WB Wang, H Sun… - … für Naturforschung B, 2019 - degruyter.com
… Two coordination polymers, {[Co(bipmo)(tbip)]·3H 2 O} n (1) and {[Cd(bipmo)(tbip)]·3H 2 O} n (2) (bipmo=bis(4-(1H-imidazol-1-yl)phenyl)methanone, H 2 tbip=5-tert-butylisophthalic acid)…
Number of citations: 11 www.degruyter.com

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